molecular formula C7H11ClN2O B13517883 5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride

5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride

Cat. No.: B13517883
M. Wt: 174.63 g/mol
InChI Key: HFRSAMFYXCRJAX-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride is a heterocyclic organic compound that features an oxazole ring substituted with a cyclobutyl group and an amine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclobutanone with an appropriate amine and a nitrile oxide to form the oxazole ring . The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the cyclobutyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

5-cyclobutyl-1,3-oxazol-2-amine;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-7-9-4-6(10-7)5-2-1-3-5;/h4-5H,1-3H2,(H2,8,9);1H

InChI Key

HFRSAMFYXCRJAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN=C(O2)N.Cl

Origin of Product

United States

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